molecular formula C12H12ClNS B15328089 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole

2-Chloro-4-(3-phenylpropyl)-1,3-thiazole

Cat. No.: B15328089
M. Wt: 237.75 g/mol
InChI Key: CMHPLNDWSPFTKT-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chlorine atom at the second position and a 3-phenylpropyl group at the fourth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetyl chloride with 3-phenylpropylamine in the presence of a base, followed by cyclization with sulfur to form the thiazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The phenylpropyl group can engage in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted thiazoles with different functional groups replacing the chlorine atom.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-4-(3-phenylpropyl)-1,3-thiazole has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The phenylpropyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

    2-Chloro-4-phenylthiazole: Lacks the propyl group, leading to different physical and chemical properties.

    4-(3-Phenylpropyl)-1,3-thiazole:

    2-Methyl-4-(3-phenylpropyl)-1,3-thiazole: Substitution of chlorine with a methyl group, altering its electronic properties.

Uniqueness: 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is unique due to the presence of both the chlorine atom and the phenylpropyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

2-chloro-4-(3-phenylpropyl)-1,3-thiazole

InChI

InChI=1S/C12H12ClNS/c13-12-14-11(9-15-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2

InChI Key

CMHPLNDWSPFTKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CSC(=N2)Cl

Origin of Product

United States

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